molecular formula C20H18ClN3O2S B2869877 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide CAS No. 895782-12-4

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2869877
CAS No.: 895782-12-4
M. Wt: 399.89
InChI Key: TVGTZSDCDWLDDG-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker terminating in an ethanediamide bridge. The ethanediamide moiety is further substituted with a 4-methylphenyl group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-2-8-16(9-3-13)23-19(26)18(25)22-11-10-17-12-27-20(24-17)14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGTZSDCDWLDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly as a selective ligand for dopamine receptors. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20ClN2SC_{19}H_{20}ClN_2S, indicating the presence of a thiazole ring and various aromatic groups that contribute to its biological properties. The compound is soluble in DMSO but insoluble in water, which influences its bioavailability and pharmacokinetic profile.

Target Receptors

The primary target for this compound is the D4 dopamine receptor . As a selective ligand, it modulates dopaminergic signaling pathways that are crucial for various physiological processes including mood regulation, motor control, and reward mechanisms.

Mode of Action

The compound acts as a potent and selective ligand for the D4 dopamine receptor. This interaction can lead to alterations in neurotransmitter release and neuronal excitability, which may have implications for treating disorders linked to dopaminergic dysfunction such as schizophrenia or Parkinson's disease.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics when administered in appropriate solvents. Its solubility in DMSO facilitates its use in laboratory settings, although its insolubility in water poses challenges for systemic administration in vivo.

In Vitro Studies

Research has demonstrated that this compound influences dopaminergic signaling pathways. In vitro assays have shown significant modulation of D4 receptor activity, which is associated with changes in intracellular calcium levels and cyclic AMP production .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Studies indicate that administration can lead to improvements in cognitive functions and motor control, suggesting its potential application in treating neurodegenerative diseases .

Case Studies

  • Schizophrenia Treatment : A study involving rodent models demonstrated that the compound could ameliorate symptoms related to dopaminergic dysregulation, indicating its potential as an adjunct therapy for schizophrenia.
  • Cognitive Enhancement : In another study focused on cognitive enhancement, the compound was shown to improve working memory tasks in mice, supporting its role as a cognitive enhancer through dopaminergic modulation .

Comparative Analysis with Similar Compounds

A comparative analysis with other thiazole derivatives reveals that this compound exhibits unique structural features that enhance its biological activity:

Compound NameStructural FeaturesUnique Aspects
Thiazole Derivative AContains chlorophenyl groupDifferent functional group
Thiazole Derivative BShares chlorophenyl and thiazole moietiesVarying substitution patterns
This compoundSpecific substitution pattern enhancing biological activitySelective D4 receptor binding

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related molecules, focusing on heterocyclic cores, substituents, and functional groups:

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents/Linkers Key Functional Groups
Target Compound 1,3-Thiazole 4-Chlorophenyl (C6H4Cl), ethanediamide bridge, 4-methylphenyl (C6H4CH3) Amide, thiazole
N-[2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide () 1,3-Thiazole 4-Chlorophenyl, butanamide linker Amide, thiazole
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, thione group Triazole, sulfonyl, thione
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide () Ethanediamide Piperazinyl linker, 4-methoxyphenyl (C6H4OCH3), 4-methylbenzoyl (C6H4COCH3) Amide, piperazine
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () 1,3-Thiazole 4-Chlorophenyl, Schiff base (imine) linker, dimethylaminobenzylidene Thiazole, imine

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